molecular formula C3H9NO2 B2537174 (S)-1-aminooxy-propan-2-ol CAS No. 291544-39-3

(S)-1-aminooxy-propan-2-ol

Cat. No.: B2537174
CAS No.: 291544-39-3
M. Wt: 91.11
InChI Key: NDJYVTLJWDGQGL-VKHMYHEASA-N
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Description

(S)-1-aminooxy-propan-2-ol is a chiral compound with the molecular formula C3H9NO2. It is characterized by the presence of an aminooxy functional group attached to a propanol backbone. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-aminooxy-propan-2-ol typically involves the reaction of (S)-propylene oxide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The general reaction scheme is as follows: [ \text{(S)-propylene oxide} + \text{hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted propanol derivatives.

Scientific Research Applications

(S)-1-aminooxy-propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-aminooxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    ®-1-aminooxy-propan-2-ol: The enantiomer of (S)-1-aminooxy-propan-2-ol with similar chemical properties but different biological activity.

    1-aminooxy-ethanol: A related compound with a shorter carbon chain.

    1-aminooxy-butanol: A related compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. Its ability to selectively inhibit certain enzymes makes it valuable in biochemical research and drug development.

Properties

IUPAC Name

(2S)-1-aminooxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJYVTLJWDGQGL-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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